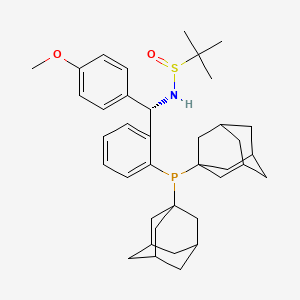
(R)-N-((S)-(2-(Di(adamantan-1-yl)phosphino)phenyl)(4-methoxyphenyl)methyl)-2-methylpropane-2-sulfinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-N-((S)-(2-(Di(adamantan-1-yl)phosphaneyl)phenyl)(4-methoxyphenyl)methyl)-2-methylpropane-2-sulfinamide is a complex organic compound that features a unique combination of adamantane, phosphane, and sulfinamide groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-((S)-(2-(Di(adamantan-1-yl)phosphaneyl)phenyl)(4-methoxyphenyl)methyl)-2-methylpropane-2-sulfinamide typically involves multiple steps:
Formation of the Adamantane-Phosphane Intermediate: This step involves the reaction of adamantane with a phosphane reagent under controlled conditions.
Coupling with Phenyl Derivatives: The adamantane-phosphane intermediate is then coupled with a phenyl derivative, often using a palladium-catalyzed cross-coupling reaction.
Introduction of the Sulfinamide Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the adamantane and phosphane moieties.
Reduction: Reduction reactions may target the sulfinamide group, converting it to the corresponding amine.
Substitution: The phenyl and methoxy groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the adamantane and phosphane groups.
Reduction: Amines derived from the reduction of the sulfinamide group.
Substitution: Substituted phenyl derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.
Biology
Drug Development:
Biochemical Studies: Used as a probe to study biochemical pathways and interactions.
Medicine
Therapeutic Agents: Investigated for its potential as a therapeutic agent in treating various diseases.
Diagnostic Tools: Utilized in the development of diagnostic assays and imaging agents.
Industry
Materials Science: Applications in the development of advanced materials with unique properties.
Chemical Manufacturing: Used in the production of specialty chemicals and intermediates.
Mecanismo De Acción
The mechanism of action of ®-N-((S)-(2-(Di(adamantan-1-yl)phosphaneyl)phenyl)(4-methoxyphenyl)methyl)-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets. These may include enzymes, receptors, and other proteins. The compound’s unique structure allows it to modulate various biochemical pathways, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
®-N-((S)-(2-(Di(adamantan-1-yl)phosphaneyl)phenyl)methyl)-2-methylpropane-2-sulfinamide: Lacks the methoxy group.
®-N-((S)-(2-(Di(adamantan-1-yl)phosphaneyl)phenyl)(4-methoxyphenyl)methyl)-2-methylpropane-2-sulfonamide: Contains a sulfonamide group instead of a sulfinamide group.
Uniqueness
The presence of both adamantane and phosphane groups, along with the sulfinamide functionality, makes ®-N-((S)-(2-(Di(adamantan-1-yl)phosphaneyl)phenyl)(4-methoxyphenyl)methyl)-2-methylpropane-2-sulfinamide unique. This combination imparts distinct chemical and biological properties, setting it apart from similar compounds.
Propiedades
Fórmula molecular |
C38H52NO2PS |
|---|---|
Peso molecular |
617.9 g/mol |
Nombre IUPAC |
N-[(S)-[2-[bis(1-adamantyl)phosphanyl]phenyl]-(4-methoxyphenyl)methyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C38H52NO2PS/c1-36(2,3)43(40)39-35(31-9-11-32(41-4)12-10-31)33-7-5-6-8-34(33)42(37-19-25-13-26(20-37)15-27(14-25)21-37)38-22-28-16-29(23-38)18-30(17-28)24-38/h5-12,25-30,35,39H,13-24H2,1-4H3/t25?,26?,27?,28?,29?,30?,35-,37?,38?,42?,43?/m0/s1 |
Clave InChI |
QXPSGJQKOZSRTF-SSWPSQFXSA-N |
SMILES isomérico |
CC(C)(C)S(=O)N[C@@H](C1=CC=C(C=C1)OC)C2=CC=CC=C2P(C34CC5CC(C3)CC(C5)C4)C67CC8CC(C6)CC(C8)C7 |
SMILES canónico |
CC(C)(C)S(=O)NC(C1=CC=C(C=C1)OC)C2=CC=CC=C2P(C34CC5CC(C3)CC(C5)C4)C67CC8CC(C6)CC(C8)C7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


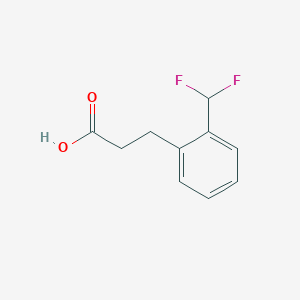
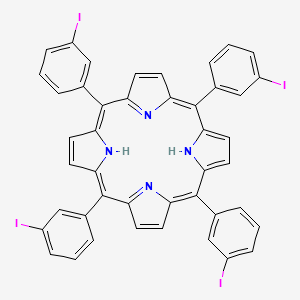
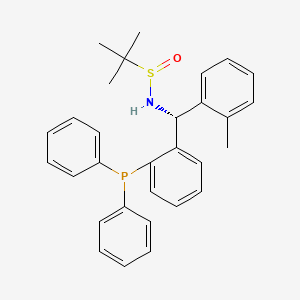
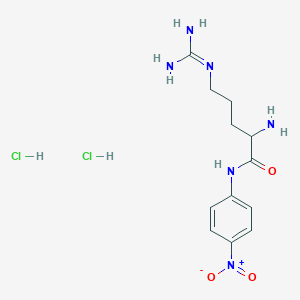
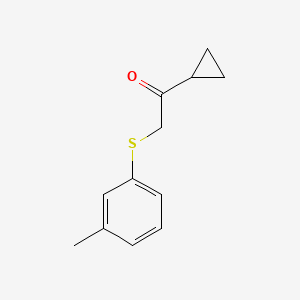
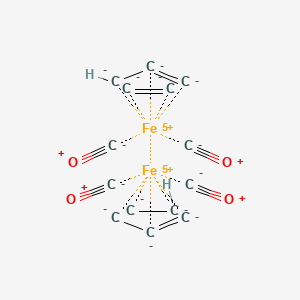
![2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxylic acid](/img/structure/B13649695.png)


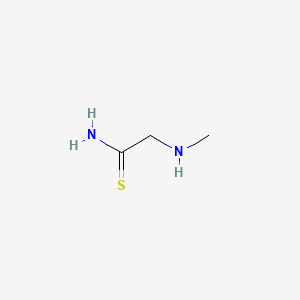
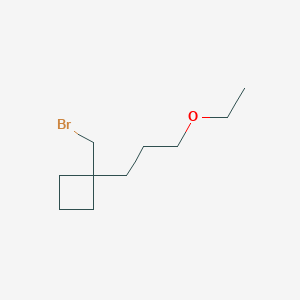
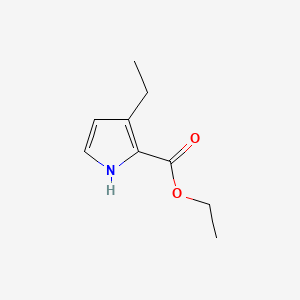

![Ethyl 2-ethyl-5-methyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13649735.png)
